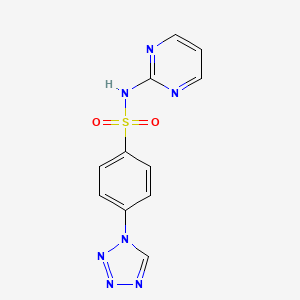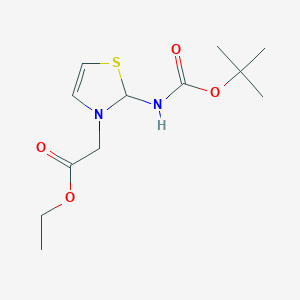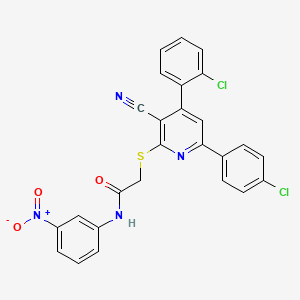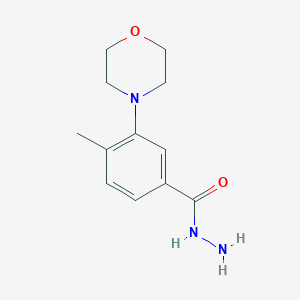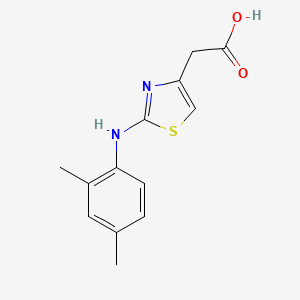
2-(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)acetic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)acetic acid typically involves the condensation of 2,4-dimethylaniline with thioamide derivatives under controlled conditions. One common method includes the reaction of 2,4-dimethylaniline with thiourea, followed by cyclization to form the thiazole ring. The resulting intermediate is then reacted with chloroacetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the thiazole ring and the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)acetic acid has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of dyes and chemical reaction accelerators
Mécanisme D'action
The mechanism of action of 2-(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole-4-acetic acid: Another thiazole derivative with similar biological activities.
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride: Used in the synthesis of antibiotics like cefotiam.
Uniqueness
2-(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)acetic acid is unique due to the presence of the 2,4-dimethylphenyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C13H14N2O2S |
|---|---|
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
2-[2-(2,4-dimethylanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H14N2O2S/c1-8-3-4-11(9(2)5-8)15-13-14-10(7-18-13)6-12(16)17/h3-5,7H,6H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
ZKZXKIPWYVWTCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=NC(=CS2)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


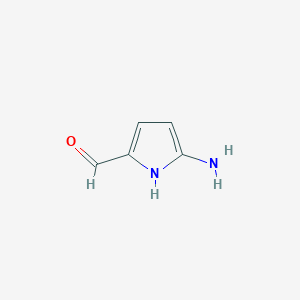
![1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15053610.png)
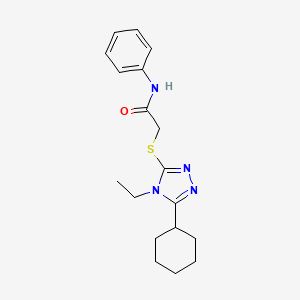
![2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B15053618.png)
